Sodium ionophore VI

Übersicht

Beschreibung

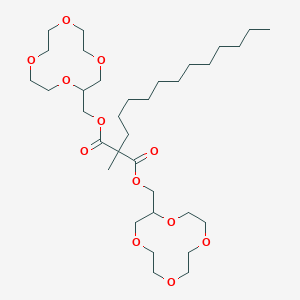

Natrium-Ionophor VI, auch bekannt als Bis[(12-Krone-4)methyl]dodecylmethylmalonat, ist eine makrocyclische Polyetherverbindung. Es wird hauptsächlich als Ionophor verwendet, d. h. es kann stabile Komplexe mit Kationen, insbesondere Natriumionen, bilden. Diese Eigenschaft macht es in verschiedenen Anwendungen wertvoll, insbesondere beim Bau von natriumselektiven Elektroden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natrium-Ionophor VI wird durch eine Reihe organischer Reaktionen synthetisiert, die die Veresterung von Dodecylmethylmalonsäure mit 12-Krone-4 beinhalten. Die Reaktion erfordert in der Regel einen Katalysator und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Natrium-Ionophor VI großtechnische Veresterungsprozesse. Das Reaktionsgemisch wird häufig Reinigungsschritten wie Umkristallisation und Chromatographie unterzogen, um das Endprodukt mit der gewünschten Qualität und Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Natrium-Ionophor VI unterliegt hauptsächlich Komplexierungsreaktionen mit Natriumionen. Es kann auch an Substitutionsreaktionen teilnehmen, bei denen die Estergruppen unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden können .

Häufige Reagenzien und Bedingungen:

Komplexierung: Natriumchlorid oder andere Natriumsalze werden üblicherweise als Reagenzien verwendet. Die Reaktion wird typischerweise in einem wässrigen oder organischen Lösungsmittel durchgeführt.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Das Hauptprodukt der Komplexierungsreaktion ist der Natrium-Ionophor-Komplex. Bei Substitutionsreaktionen hängen die Produkte von den verwendeten Reagenzien ab, beinhalten aber im Allgemeinen den Ersatz von Estergruppen durch andere funktionelle Gruppen .

Wissenschaftliche Forschungsanwendungen

Natrium-Ionophor VI hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Natrium-Ionophor VI funktioniert, indem es einen stabilen Komplex mit Natriumionen bildet. Die makrocyclische Struktur des Ionophors bietet eine hydrophile Kavität, die das Natriumion aufnehmen kann, seine Ladung abschirmt und seinen Transport über hydrophobe Membranen erleichtert. Dieser Mechanismus ist entscheidend für seine Rolle in ionenselektiven Elektroden und anderen Anwendungen .

Ähnliche Verbindungen:

Natrium-Ionophor III: Ein weiteres natriumselektives Ionophor mit einer anderen makrocyclischen Struktur.

Valinomycin: Ein kaliumselektives Ionophor, das ähnliche ionophore Eigenschaften aufweist, aber für Kaliumionen selektiv ist.

Einzigartigkeit: Natrium-Ionophor VI ist einzigartig aufgrund seiner hohen Selektivität und Affinität für Natriumionen. Seine makrocyclische Struktur bietet eine spezifische Kavitätsgröße, die optimal für die Komplexierung von Natriumionen ist, wodurch es in Anwendungen, die einen präzisen Nachweis und Transport von Natriumionen erfordern, effektiver ist .

Wirkmechanismus

Sodium Ionophore VI functions by forming a stable complex with sodium ions. The macrocyclic structure of the ionophore provides a hydrophilic cavity that can accommodate the sodium ion, shielding its charge and facilitating its transport across hydrophobic membranes. This mechanism is crucial for its role in ion-selective electrodes and other applications .

Vergleich Mit ähnlichen Verbindungen

Sodium Ionophore III: Another sodium-selective ionophore with a different macrocyclic structure.

Valinomycin: A potassium-selective ionophore that shares similar ionophoric properties but is selective for potassium ions.

Uniqueness: Sodium Ionophore VI is unique due to its high selectivity and affinity for sodium ions. Its macrocyclic structure provides a specific cavity size that is optimal for sodium ion complexation, making it more effective in applications requiring precise sodium ion detection and transport .

Eigenschaften

IUPAC Name |

bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2-dodecyl-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62O12/c1-3-4-5-6-7-8-9-10-11-12-13-34(2,32(35)45-28-30-26-41-20-18-37-14-16-39-22-24-43-30)33(36)46-29-31-27-42-21-19-38-15-17-40-23-25-44-31/h30-31H,3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSZDECKJYYBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402940 | |

| Record name | Sodium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80403-59-4 | |

| Record name | Sodium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ionophore VI | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)

![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)